molecular formula C19H20FN3O2 B6510384 1-[(2-fluorophenyl)methyl]-3-(3-methylbutyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione CAS No. 902924-43-0

1-[(2-fluorophenyl)methyl]-3-(3-methylbutyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione

Cat. No.: B6510384
CAS No.: 902924-43-0
M. Wt: 341.4 g/mol
InChI Key: BNLNHAAVEGWGSK-UHFFFAOYSA-N
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Description

1-[(2-Fluorophenyl)methyl]-3-(3-methylbutyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione is a pyridopyrimidine-dione derivative characterized by a bicyclic core structure with two carbonyl groups at positions 2 and 2. The compound features a 2-fluorobenzyl substituent at the N1 position and a branched 3-methylbutyl group at the N3 position. These substitutions influence its physicochemical properties, such as lipophilicity and electronic distribution, which are critical for biological activity.

Properties

IUPAC Name

1-[(2-fluorophenyl)methyl]-3-(3-methylbutyl)pyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O2/c1-13(2)9-11-22-18(24)15-7-5-10-21-17(15)23(19(22)25)12-14-6-3-4-8-16(14)20/h3-8,10,13H,9,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNLNHAAVEGWGSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)C2=C(N=CC=C2)N(C1=O)CC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Pyrido[2,3-d]pyrimidine-2,4-dione derivatives exhibit diverse biological activities depending on substituents. Below is a comparative analysis of key analogs:

Compound Substituents Key Properties Biological Relevance
Target Compound N1: 2-Fluorobenzyl; N3: 3-methylbutyl Higher lipophilicity due to branched alkyl chain; electron-withdrawing fluorine enhances binding potential. Likely optimized for target engagement (e.g., TRPA1 inhibition or kinase modulation) .
1-[(4-Fluorophenyl)methyl]-3-[(4-methylphenyl)methyl]-pyrido[2,3-d]pyrimidine-2,4-dione N1: 4-Fluorobenzyl; N3: 4-methylbenzyl Increased steric bulk at N3; para-fluorine may reduce metabolic oxidation. Structural analog with potential application in CNS disorders due to enhanced stability.
7-(4-Bromophenyl)-1,3-dimethyl-6-(N,N-dimethylaminomethyl)-pyrido[2,3-d]pyrimidine-2,4-dione C7: 4-Bromophenyl; N6: dimethylaminomethyl Bromine enhances halogen bonding; dimethylaminomethyl improves solubility. Used in studies targeting kinase inhibition or antimicrobial activity.
1,3-Dimethyl-6-(morpholinomethyl)-7-phenyl-pyrido[2,3-d]pyrimidine-2,4-dione N6: Morpholinomethyl; C7: phenyl Morpholine enhances water solubility; phenyl group aids π-π stacking. Potential candidate for solubility-driven drug design.
Thieno[2,3-d]pyrimidine-2,4-dione derivatives (e.g., BD103) Thiophene replaces pyridine core; fluorobutoxy side chains Thiophene increases electron density; fluorinated chains improve bioavailability. Orally active LHRH antagonists with submicromolar potency.

Physicochemical and Spectral Comparisons

  • Melting Points : Derivatives with bulky substituents (e.g., 3-methylbutyl) typically exhibit higher melting points (e.g., 166–167°C for 7-(4-methylphenyl) analogs ) compared to smaller alkyl chains.
  • IR/NMR : Carbonyl stretches (1702–1604 cm⁻¹) and alkyl/benzyl proton signals (δ 2.22–3.75 ppm in ¹H NMR) are consistent across pyridopyrimidine-diones . The target compound’s 2-fluorobenzyl group would show distinct aromatic proton splitting (e.g., δ 7.2–7.8 ppm) .

Activity Trends

  • TRPA1 Inhibition : Pyrido[2,3-d]pyrimidine-2,4-diones (PR-2 in ) show pIC₅₀ values of 6.5–8.5 μM. Fluorine substitution (as in the target compound) may enhance activity by stabilizing ligand-receptor interactions via electronegativity .
  • LHRH Antagonism: Thieno[2,3-d]pyrimidine-diones with fluorinated side chains (e.g., BD103) achieve nanomolar potency, suggesting fluorine’s role in metabolic stability and target affinity .

Key Differentiators of the Target Compound

  • The 2-fluorobenzyl substituent offers a balance of electronic effects (σₚ = 0.78 for fluorine) and steric accessibility, unlike bulkier groups (e.g., 4-bromophenyl) that may hinder binding .

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